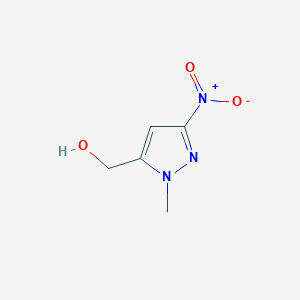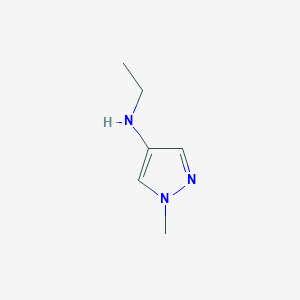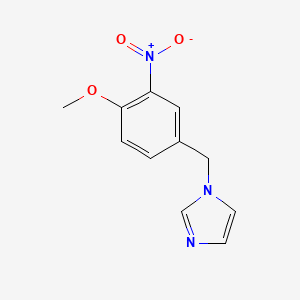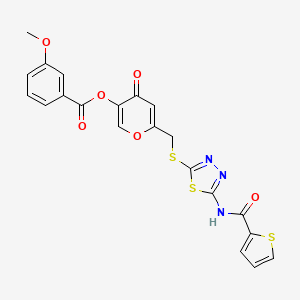
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein (also known as CDA) is a small molecule compound that has been studied for its potential applications in both scientific research and drug development. CDA belongs to a class of compounds known as electrophiles, which are molecules that can readily react with other molecules, making them useful for a variety of purposes. CDA has a number of unique properties that make it particularly attractive for scientific research and drug development, including its ability to readily react with biological molecules, its low toxicity, and its low cost.
Mechanism of Action
CDA is an electrophilic reagent, meaning that it is able to react with other molecules by donating electrons. This reaction is known as an electrophilic substitution reaction, and it is the basis for CDA’s ability to react with biological molecules. In particular, CDA is able to react with the amino acids that make up proteins, and this reaction is the basis for its potential use in drug development.
Biochemical and Physiological Effects
CDA has been studied for its potential effects on biochemical and physiological systems. In particular, CDA has been studied for its potential effects on the immune system, metabolism, and gene expression. In addition, CDA has been studied for its potential effects on cancer cells, as it has been found to be able to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
CDA is an attractive reagent for lab experiments due to its low toxicity and low cost. In addition, CDA is easy to synthesize and is readily available in a variety of forms. However, CDA is not without its limitations, as it is not as reactive as some other electrophiles, and it has a limited range of applications.
Future Directions
The potential applications of CDA are still being explored, and there are a number of future directions that could be explored. These include the use of CDA in the development of novel drugs, the study of its potential effects on gene expression, and the study of its potential effects on cancer cells. In addition, CDA could be used in the synthesis of more complex molecules, such as peptides and proteins. Finally, CDA could be used in the study of enzyme reactions, as it is able to react with many different types of enzymes.
Synthesis Methods
CDA can be synthesized in a variety of ways, including the use of a Grignard reaction. This reaction involves the reaction of an alkyl halide with a magnesium metal in the presence of a base. The resulting product is a Grignard reagent, which can then be reacted with a variety of other compounds to form CDA. Other methods of synthesis include the use of a Claisen condensation reaction, a Wittig reaction, and a Williamson ether synthesis. The choice of synthesis method will depend on the desired product and the availability of the necessary reagents.
Scientific Research Applications
CDA has been studied for its potential applications in a variety of scientific research areas, including its use as an electrophilic reagent for the synthesis of small molecules, its ability to react with biological molecules, and its potential for use in drug development. In particular, CDA has been studied as a potential drug development tool due to its ability to readily react with biological molecules, its low toxicity, and its low cost. CDA has been used in a variety of research applications, including the synthesis of small molecules, the study of enzyme reactions, and the study of drug metabolism.
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQIWXTDLZLPZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)

![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)

![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)


![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)


![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)